2-Chloroethyl 1H-pyrrole-2-carboxylate
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Overview
Description
2-Chloroethyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 1H-pyrrole-2-carboxylate typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then chlorinated to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrole derivatives with various functional groups.
Oxidation: Products include pyrrole-2,3-diones and other oxidized pyrrole derivatives.
Reduction: Products include the corresponding alcohols and partially reduced pyrrole derivatives.
Scientific Research Applications
2-Chloroethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is employed in the development of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: Similar structure but lacks the chloroethyl group.
Methyl 1H-pyrrole-2-carboxylate: Similar structure with a methyl ester group instead of the chloroethyl group.
1H-pyrrole-2-carboxylic acid: The parent compound without any ester or chloroethyl substitution.
Uniqueness
2-Chloroethyl 1H-pyrrole-2-carboxylate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds. The combination of the pyrrole ring and the chloroethyl group makes it a versatile intermediate for various synthetic and research applications.
Properties
CAS No. |
668987-24-4 |
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Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloroethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,3,5H2 |
InChI Key |
UYXLRFKOGBDQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCCCl |
Origin of Product |
United States |
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